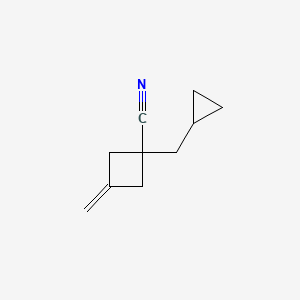
1-Cyclopropylmethyl-3-methylene-cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound characterized by a cyclopropylmethyl group attached to a cyclobutane ring, which also contains a methylidene group and a carbonitrile group. This compound is part of the cycloalkane family, known for their ring structures and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves cyclopropanation reactions. These reactions can be catalyzed by various metals such as cobalt, palladium, and nickel. For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can be used . Another method involves the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide .
Industrial Production Methods: Industrial production of cyclopropyl-containing compounds often utilizes large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets through its strained ring system. The high ring strain in cyclopropyl groups makes them highly reactive, allowing the compound to participate in various chemical reactions. This reactivity can lead to the formation of reactive intermediates that interact with biological targets, influencing biochemical pathways .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring compound similar in structure but without the cyclopropylmethyl and carbonitrile groups.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group but differs in functional groups.
Uniqueness: 1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile is unique due to its combination of a cyclopropylmethyl group, a methylidene group, and a carbonitrile group attached to a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-8-4-10(5-8,7-11)6-9-2-3-9/h9H,1-6H2 |
InChI Key |
GGJDHZROYXKXTR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(CC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
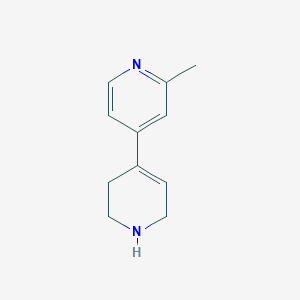
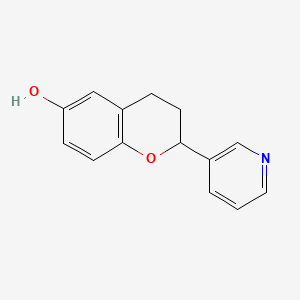

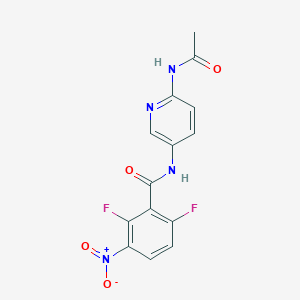
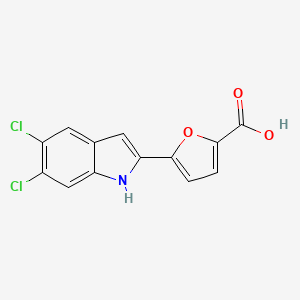
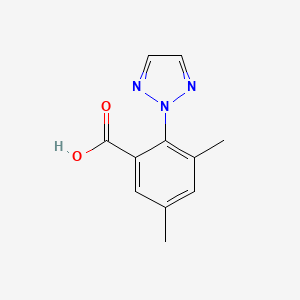
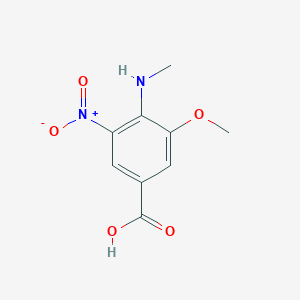
![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
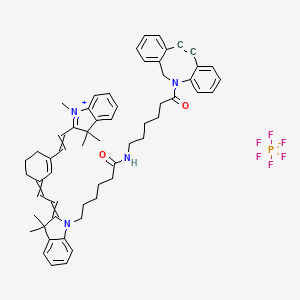
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)
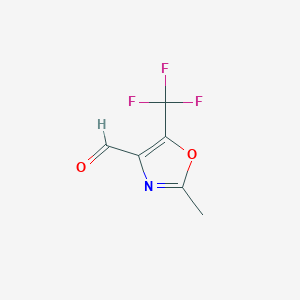
![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)

